VMAT2 Binding Affinity: (2S,3S,11bR)-Dihydrotetrabenazine vs. High-Affinity Clinical Isomer
The (2S,3S,11bR)-dihydrotetrabenazine stereoisomer exhibits a Ki of 593 nM for VMAT2, which is approximately 150-fold weaker than the highest-affinity stereoisomer, (2R,3R,11bR)-dihydrotetrabenazine, which has a Ki of 3.96 nM [1][2]. This specific, moderate affinity distinguishes it from the sub-nanomolar potency of the (+)-α-HTBZ clinical metabolite and positions it as a valuable comparator for studying stereoselective binding [1].
| Evidence Dimension | VMAT2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 593 nM |
| Comparator Or Baseline | (2R,3R,11bR)-Dihydrotetrabenazine: 3.96 nM |
| Quantified Difference | Approximately 150-fold lower affinity (593 nM vs 3.96 nM) |
| Conditions | In vitro radioligand binding assay using [³H]methoxytetrabenazine in rat striatal homogenates |
Why This Matters
This quantifiable difference in binding affinity is critical for SAR studies and for selecting the correct stereoisomer as an analytical standard, impurity marker, or experimental control where high potency is not desired.
- [1] Yao, Z., Wei, X., Wu, X., Katz, J. L., Kopajtic, T., Greig, N. H., & Sun, H. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841–1848. https://doi.org/10.1016/j.ejmech.2011.02.046 View Source
- [2] TargetMol. (n.d.). (2S,3S,11bR)-Dihydrotetrabenazine. Product Page. Retrieved April 16, 2026, from https://www.targetmol.cn/compound/-2s-3s-11br-dihydrotetrabenazine View Source
